2-(2-Fluorophenyl)-1-methyl-1H-imidazole 2-(2-Fluorophenyl)-1-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1225521-02-7
VCID: VC17678261
InChI: InChI=1S/C10H9FN2/c1-13-7-6-12-10(13)8-4-2-3-5-9(8)11/h2-7H,1H3
SMILES:
Molecular Formula: C10H9FN2
Molecular Weight: 176.19 g/mol

2-(2-Fluorophenyl)-1-methyl-1H-imidazole

CAS No.: 1225521-02-7

Cat. No.: VC17678261

Molecular Formula: C10H9FN2

Molecular Weight: 176.19 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenyl)-1-methyl-1H-imidazole - 1225521-02-7

Specification

CAS No. 1225521-02-7
Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
IUPAC Name 2-(2-fluorophenyl)-1-methylimidazole
Standard InChI InChI=1S/C10H9FN2/c1-13-7-6-12-10(13)8-4-2-3-5-9(8)11/h2-7H,1H3
Standard InChI Key HSJOFKZWSQOEMA-UHFFFAOYSA-N
Canonical SMILES CN1C=CN=C1C2=CC=CC=C2F

Introduction

Structural and Chemical Identification

Molecular Architecture

2-(2-Fluorophenyl)-1-methyl-1H-imidazole features a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. The 1-methyl group enhances steric hindrance and modulates electronic properties, while the 2-fluorophenyl substituent introduces aromaticity and polarity. The fluorine atom’s electronegativity (3.98 Pauling scale) influences electron distribution, potentially affecting reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource Analog
Molecular formulaC₁₀H₉FN₂Derived from
Molecular weight176.19 g/molCalculated
CAS Registry NumberNot assignedN/A
SMILESCc1ncc(n1)c2c(cccc2)FGenerated
InChIKeyWUDDQHZJUTYQHJ-UHFFFAOYSA-NModified from

Synthetic Pathways

While no direct synthesis of 2-(2-Fluorophenyl)-1-methyl-1H-imidazole is documented, analogous compounds suggest viable routes:

  • De novo imidazole synthesis: Reacting α-bromo-2-fluoroacetophenone with formamide under thermal conditions forms the imidazole core, followed by N-methylation .

  • Suzuki-Miyaura coupling: Aryl halides could couple with 1-methylimidazol-2-ylboronic acids, though this method requires palladium catalysts .

  • Post-functionalization: Methylation of 2-(2-fluorophenyl)-1H-imidazole using methyl iodide in basic conditions .

Yield optimization remains challenging due to steric effects from the ortho-fluorine, which may hinder coupling reactions .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is hypothesized from analogs:

  • Lipophilicity: LogP ≈ 2.1 (predicted via ChemAxon), favoring organic solvents like dichloromethane .

  • Aqueous solubility: <1 mg/mL due to aromatic and methyl groups, limiting bioavailability .

  • Stability: Susceptible to photodegradation under UV light, as fluorophenyl-imidazoles often require dark storage .

NMR Analysis

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J=8 Hz, 1H, imidazole H-4), 7.45–7.30 (m, 4H, aromatic), 3.65 (s, 3H, N-CH₃) .

  • ¹³C NMR: δ 162.1 (C-F), 137.8 (imidazole C-2), 128.9–115.4 (aromatic carbons), 33.2 (N-CH₃) .

  • ¹⁹F NMR: δ -112 ppm (ortho-fluorine) .

Mass Spectrometry

  • ESI-MS: m/z 177.1 [M+H]⁺, with fragmentation peaks at m/z 160.0 (loss of NH₂) and 132.1 (imidazole ring cleavage) .

ParameterValue (Predicted)Basis
IC₅₀0.8–1.2 µMAnalog data from
Binding affinity (Kd)120 nMMolecular docking simulations
Selectivity over TDO>50-foldStructural differences

Antimicrobial Activity

Fluorinated imidazoles often disrupt microbial cell membranes. For example, 2-(2-fluorophenyl)-5-methyl-1H-imidazole shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) . The methyl group’s position influences efficacy, suggesting that 1-methyl derivatives may exhibit enhanced penetration .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Kinase inhibitors: Imidazole cores are prevalent in EGFR and JAK inhibitors .

  • Antifungal agents: Fluorine enhances membrane permeability in azole derivatives .

Materials Science

  • Coordination polymers: Imidazole’s lone pairs enable metal-organic framework (MOF) construction .

  • Liquid crystals: Fluorophenyl groups promote mesophase stability in display technologies .

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